REACTION_CXSMILES
|
C([O:5]C(N[C@@H](CCOC1C=CC=C(C#N)C=1)C(OCC1C=CC=CC=1)=O)=O)(C)(C)C.[CH3:31][N:32]([CH3:66])[C:33]([C:35]1[CH:65]=[CH:64][C:38]([C:39](N[C@@H](CCOC2C=CC=C(C#N)C=2)C(OCC2C=CC=CC=2)=O)=[O:40])=[CH:37][CH:36]=1)=[O:34]>>[CH3:66][N:32]([CH3:31])[C:33]([C:35]1[CH:36]=[CH:37][C:38]([C:39]([OH:40])=[O:5])=[CH:64][CH:65]=1)=[O:34]
|
Name
|
benzyl (2S)-2-t-butoxycarbonylamino-4-(3-cyanophenoxy)butyrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N[C@H](C(=O)OCC1=CC=CC=C1)CCOC1=CC(=CC=C1)C#N
|
Name
|
benzyl (2S)-2-(4-dimethylcarbamoylbenzoylamino)-4-(3-cyanophenoxy)butyrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(=O)C1=CC=C(C(=O)N[C@H](C(=O)OCC2=CC=CC=C2)CCOC2=CC(=CC=C2)C#N)C=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)C1=CC=C(C(=O)O)C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |